(Z)-Prop-1-en-1-ylboronic acid

Übersicht

Beschreibung

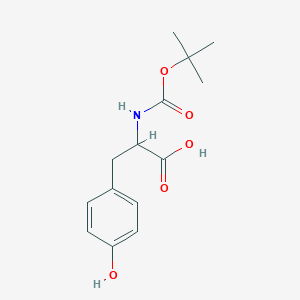

(Z)-Prop-1-en-1-ylboronic acid, also known as (Z)-prop-1-enylboronic acid, is an organoboron compound used in various scientific and industrial applications. It is a colorless, odorless solid that is soluble in water and other polar solvents. It is a versatile reagent in organic synthesis, and is used for a variety of applications in the laboratory and industry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

1. Enhancing Antibiotic Efficacy

(Z)-Prop-1-en-1-ylboronic acid derivatives have been studied for their potential in enhancing the efficacy of antibiotics. One study focused on benzo[b]thiophene-2-ylboronic acid, a potent inhibitor of the class C beta-lactamase AmpC, which potentiates the activity of beta-lactam antibiotics in bacteria. This research involved modulating the properties of these compounds to improve their ability to cross bacterial membranes, thus enhancing their effectiveness against resistant bacteria (Venturelli et al., 2007).

2. Synthesis of Novel Medical Imaging Agents

This compound derivatives have also been explored in the synthesis of medical imaging agents. For instance, novel zoledronic acid (ZL) derivatives were created and successfully labeled with 99mTc for bone imaging. These derivatives showed high selectivity and potential for use in bone imaging, indicating the versatility of this compound in creating diagnostic tools (Qiu et al., 2011).

3. Development of Synthetic Intermediates

Research has also focused on the synthesis of stereospecific 1-alken-1-ylboronates using this compound derivatives. These intermediates are crucial in producing various compounds of synthetic interest. For example, the derivative [E]-2-(2-heptenyl)-1,3,2-dioxaborinane was converted into several compounds, showcasing the importance of these boronic acids in complex organic syntheses (Brown et al., 1993).

4. Exploring Tautomeric Equilibria in Marine Metabolites

The tautomeric equilibria of marine metabolites involving this compound derivatives have been studied, such as in the case of 3-amino-1-(2-aminoimidazol-4-yl)prop-1-ene. This research provided insights into the relative stabilities of these compounds in different environments, contributing to our understanding of marine alkaloids (Wei & Zipse, 2008).

5. Synthesis of Trisubstituted Alkenes

Studies have also explored the synthesis of (Z)-trisubstituted alkenes using this compound. This includes the bromoboration of propyne to produce (Z)-2-bromo-1-propenyldibromoborane, which was then converted to pinacolboronate and further to trisubstituted alkenylpinacolboronates. This demonstrates the compound's utility in creating complex organic molecules with specific configurations (Wang et al., 2009).

Wirkmechanismus

Target of Action

cis-Propenylboronic acid, also known as cis-1-Propene-1-boronic acid, (Z)-Prop-1-en-1-ylboronic acid, or cis-1-Propen-1-ylboronic acid, is primarily used as an intermediate in the synthesis of various compounds . It has been used in the preparation of furan-2-yl analog of salvinorin A, a psychoactive natural product . It has also been used to synthesize antibacterial polyoxygenated dibenzofuran derivatives from phloroglucinol .

Mode of Action

The compound interacts with its targets through a palladium-catalyzed synthesis process . It reacts with various aryl chlorides to produce cis-vinyl arenes . This reaction is part of the broader field of cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of furan-2-yl analog of salvinorin a and antibacterial polyoxygenated dibenzofuran derivatives . These compounds can have various downstream effects, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of cis-Propenylboronic acid’s action depend on the specific compounds that it helps to synthesize. For example, the furan-2-yl analog of salvinorin A that it helps to produce is a psychoactive natural product . The antibacterial polyoxygenated dibenzofuran derivatives it helps to synthesize have antibacterial properties .

Biochemische Analyse

Biochemical Properties

cis-Propenylboronic acid is known for its unique recognition mechanism towards cis-diol-containing biomolecules . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible covalent manner

Molecular Mechanism

The molecular mechanism of action of cis-Propenylboronic acid involves its ability to form reversible covalent complexes with biomolecules containing cis-diol groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Metabolic Pathways

The metabolic pathways involving cis-Propenylboronic acid are not well-defined. Boronic acids are known to interact with enzymes and cofactors , suggesting that cis-Propenylboronic acid may be involved in certain metabolic pathways

Eigenschaften

IUPAC Name |

[(Z)-prop-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCZKMIOZYAHS-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C\C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6336-44-3 | |

| Record name | NSC39118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

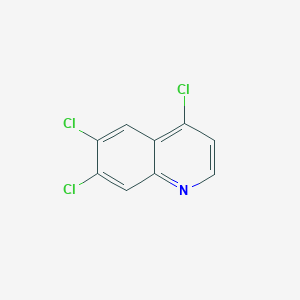

![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)

![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)

![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)